3-Methylbutanohydrazide
Overview
Description
3-Methylbutanohydrazide is an organic compound belonging to the class of hydrazides. Hydrazides are characterized by the presence of a hydrazine moiety (-NH-NH2) attached to an acyl group (R-C=O). This compound has the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
3-Methylbutanohydrazide can be synthesized through several methods. One common approach involves the reaction of 3-methylbutanoic acid with hydrazine hydrate in the presence of a suitable catalyst and solvent. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Methylbutanohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methylbutanohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing various biologically active compounds.
Biology: It has shown promise in the development of antiviral agents, particularly against HIV-1.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylbutanohydrazide involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it targets viral enzymes and inhibits their activity, thereby preventing viral replication . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Methylbutanohydrazide can be compared with other hydrazides, such as:
Isonicotinic acid hydrazide: Used as an anti-tuberculosis agent.
Nicotinic acid hydrazide: Used in the synthesis of various pharmaceuticals.
Compared to these compounds, this compound is unique due to its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
3-methylbutanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-4(2)3-5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNKZWDYYSHLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179049 | |
Record name | Butanoic acid, 3-methyl-, hydrazide (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24310-18-7 | |
Record name | Butanoic acid, 3-methyl-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24310-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylbutanehydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024310187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24310-18-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 3-methyl-, hydrazide (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbutanehydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLBUTANEHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KR4OE07SP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 3-Methylbutanohydrazide derivatives in medicinal chemistry?
A1: this compound serves as a valuable building block in synthesizing compounds with potential biological activities. For instance, research has demonstrated the synthesis of acylhydrazone derivatives from (2S)-2-benzoylamino-3-methylbutanohydrazide hydrazones. [] These derivatives have shown promising antiviral activity, specifically against HIV-1. [] Further research explored these acylhydrazone derivatives containing amino acid side chains, with some exhibiting significant anti-HIV-1 activity and notable stereoselectivity. [] This highlights the potential of modifying this compound to develop novel antiviral agents.
Q2: How does the stereochemistry of this compound derivatives influence their biological activity?
A2: Studies focusing on specific this compound derivatives, particularly acylhydrazones, have revealed a distinct relationship between stereochemistry and biological activity. Research indicates that specific enantiomers (8S, 11S, and 12S) of these derivatives displayed significant anti-HIV-1 activity. [] Interestingly, their corresponding enantiomers (8R, 11R, and 12R) showed no inhibitory effect on the same HIV-1 strain. [] This emphasizes the importance of chirality in drug design and suggests that stereoselective synthesis methods are crucial for obtaining the desired biological activity in this compound-based compounds.
Q3: Can you provide an example of a specific chemical reaction involving this compound and its stereochemical outcome?
A3: One example is the reaction of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates with hydrazine hydrate, which yields propanohydrazides as the product. [] Interestingly, this reaction proceeds with high stereoselectivity, specifically favoring the formation of the rel-(4'R,5'S)-isomer of 3-[5-aryl-3,4-bis(hydrazinocarbonyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-methylbutanohydrazides. [] This example further emphasizes the significance of stereochemical considerations when utilizing this compound in chemical synthesis, particularly for applications where specific isomers are desired.
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